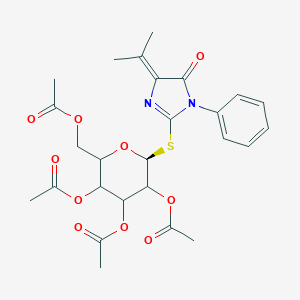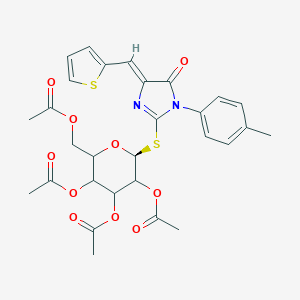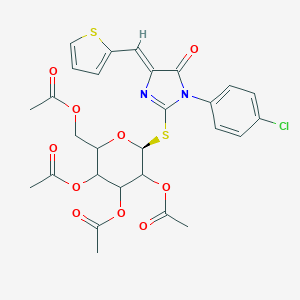![molecular formula C29H25N5O2S B303513 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide](/img/structure/B303513.png)
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation, survival, and apoptosis. Additionally, it has been found to inhibit the production of various inflammatory cytokines and to possess antimicrobial activity against various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide in lab experiments offers several advantages, including its potent anti-cancer activity, anti-inflammatory and antimicrobial properties, and its ability to modulate the expression of various genes involved in cancer cell proliferation and survival. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
For the research on 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide include further studies on its mechanism of action, optimization of its dosage and administration route, and its potential applications in other fields, such as infectious diseases and inflammation. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
Méthodes De Synthèse
The synthesis of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide involves a multi-step process. The first step involves the synthesis of 4-(dimethylamino)benzaldehyde, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-chloro-N-(3-quinolinyl)acetamide to form the final product.
Applications De Recherche Scientifique
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antimicrobial properties.
Propriétés
Nom du produit |
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide |
|---|---|
Formule moléculaire |
C29H25N5O2S |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-quinolin-3-ylacetamide |
InChI |
InChI=1S/C29H25N5O2S/c1-33(2)23-14-12-20(13-15-23)16-26-28(36)34(24-9-4-3-5-10-24)29(32-26)37-19-27(35)31-22-17-21-8-6-7-11-25(21)30-18-22/h3-18H,19H2,1-2H3,(H,31,35)/b26-16+ |
Clé InChI |
XINCKTQJRNYMRW-WGOQTCKBSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



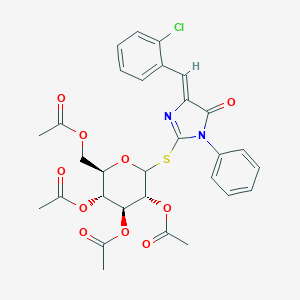

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
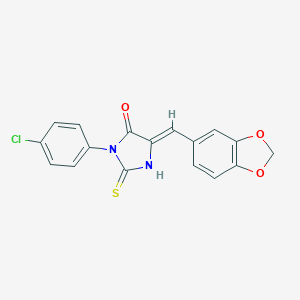

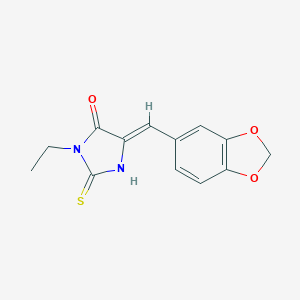
![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
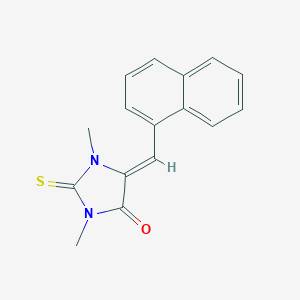
![3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303444.png)
![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
